methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC13825803
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClFNO2 |
|---|---|
| Molecular Weight | 227.62 g/mol |
| IUPAC Name | methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-5-2-3-6(11)8(12)9(5)13-7/h2-4,13H,1H3 |
| Standard InChI Key | IMYKCTSTNUIUPI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a planar indole core with halogen atoms and a carboxylate ester at distinct positions (Figure 1). Key structural attributes include:
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Halogen Substitutions: Chlorine (Cl) at position 6 and fluorine (F) at position 7 enhance electrophilicity and influence binding interactions with biological targets .
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Methyl Ester Group: The carboxylate moiety at position 2 is esterified with a methyl group, improving lipid solubility and bioavailability.
Table 1: Molecular Properties of Methyl 6-Chloro-7-Fluoro-1H-Indole-2-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.62 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | Methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate |
| SMILES | COC(=O)C1=CC2=C(N1)C(=C(C=C2)F)Cl |
The compound’s stereoelectronic profile is critical for its reactivity. The electron-withdrawing effects of chlorine and fluorine increase the acidity of the indole N–H bond, facilitating deprotonation in basic conditions.
Synthesis and Structural Analogues
Synthetic Routes
While explicit protocols for this compound are scarce, its synthesis likely follows established indole derivatization strategies:
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Indole Core Formation: Cyclization of substituted nitroarenes with vinyl magnesium bromide or via Fischer indole synthesis.
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Halogen Introduction: Electrophilic aromatic substitution (EAS) using chlorine and fluorine sources under controlled conditions.
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Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of acid catalysts.
A hypothetical synthesis pathway is outlined below:
Structural Analogues and Comparative Analysis
Related compounds provide insights into structure-activity relationships (SAR):
Table 2: Comparison with Halogenated Indole Derivatives
The presence of two halogens in methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate may enhance binding affinity compared to mono-halogenated analogs .
Biological Activities and Mechanisms
Receptor Interactions
Indole derivatives often target G protein-coupled receptors (GPCRs) and enzymes. Key findings from analogous compounds suggest:
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Cannabinoid Receptors: Methyl 6-chloro-1H-indole-2-carboxylate derivatives exhibit nanomolar affinity for CB1/CB2 receptors, implicating potential in pain management and neuroinflammation.
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Antiviral Activity: Fluoro-substituted indoles inhibit viral replication by interfering with viral polymerase or protease function .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for:
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CNS-Targeting Agents: Modulators of serotonin and dopamine receptors for treating depression or Parkinson’s disease.
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Antimicrobials: Halogenated indoles disrupt bacterial cell membranes and biofilm formation.
Challenges and Optimizations
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Metabolic Stability: Ester groups are prone to hydrolysis; prodrug strategies or steric shielding may improve pharmacokinetics.
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Selectivity: Dual halogenation could reduce off-target effects compared to mono-substituted analogs .
Future Directions
Research Priorities
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SAR Studies: Systematic variation of halogen positions to optimize bioactivity.
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In Vivo Testing: Evaluate toxicity and efficacy in animal models for lead optimization.
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